Glutamylcysteyllysine

描述

A bifunctional trapping agent (γ-Glutamylcysteinyllysine) is investigated as an alternative of GSH for simultaneous trapping both “hard” and “soft” reactive metabolite.

作用机制

Target of Action

Glutamylcysteyllysine, a tripeptide, is a post-translational modification of proteins . It is added to a lysine residue of a protein molecule . The primary targets of this compound are the proteins in the cell where it plays a regulatory role in several cell-specific processes .

Mode of Action

It is known that it interacts with its protein targets through a process called glutarylation . This process involves the addition of a glutaryl group to a lysine residue of a protein molecule . This modification can regulate the expression of many genes related to metabolism, signal transduction, cell defense, and repair .

Biochemical Pathways

This compound is involved in the glutamine metabolic pathway . Glutamine is the most abundant free amino acid in the body and plays a regulatory role in several cell-specific processes including metabolism (e.g., oxidative fuel, gluconeogenic precursor, and lipogenic precursor), cell integrity (apoptosis, cell proliferation), protein synthesis, and degradation . Thus, the function of glutamine, and by extension this compound, goes beyond that of a simple metabolic fuel or protein precursor .

Pharmacokinetics

It is known that the intracellular and extracellular transport systems are critical for the cellular metabolism of similar compounds . These transport systems could potentially influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound, thereby impacting its bioavailability.

Result of Action

The result of this compound’s action is the regulation of various cellular functions. By modifying proteins, it can influence their activity, potentially altering cellular processes such as metabolism, signal transduction, cell defense, and repair . This can have wide-ranging effects on the molecular and cellular level, influencing the overall function and health of the cell.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules can affect the efficiency of glutarylation . .

生化分析

Biochemical Properties

Glutamylcysteyllysine, like other members of the glutathione family, interacts with a variety of enzymes, proteins, and other biomolecules. It is involved in the γ-glutamyl cycle, which includes two ATP-dependent glutathione synthesis steps, catalyzed by γ-glutamyl cysteine synthetase and glutathione synthetase . This compound also interacts with γ-glutamyltranspeptidases (γ-GTs), enzymes that catalyze the hydrolysis of γ-glutamyl bonds in glutathione and glutamine .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It plays a crucial role in antioxidant defense, detoxification, and inflammation processes . In addition, it has been found to be involved in many physiological disorders, such as Parkinson’s disease and diabetes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It is involved in the activation of many key cellular functions, including adhesion, migration, proliferation, intracellular Ca2+ fluxes, and more . It also protects activated cells from antigen-induced apoptotic cell death .

Metabolic Pathways

This compound is involved in the glutathione metabolism pathway, which includes the γ-glutamyl cycle . This pathway involves several enzymes and cofactors, and this compound’s role in this pathway could potentially affect metabolic flux or metabolite levels.

属性

IUPAC Name |

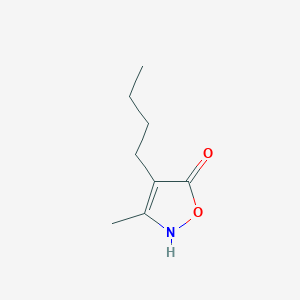

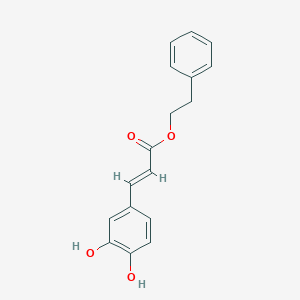

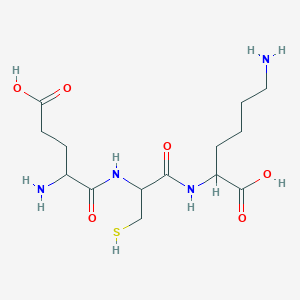

6-amino-2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-sulfanylpropanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O6S/c15-6-2-1-3-9(14(23)24)17-13(22)10(7-25)18-12(21)8(16)4-5-11(19)20/h8-10,25H,1-7,15-16H2,(H,17,22)(H,18,21)(H,19,20)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXJHXGYMJKXOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl [(4-nitrophenoxy)methyl]cyanocarbonimidodithioate](/img/structure/B24692.png)